molecular formula C10H12BrNO2 B13555027 3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid

3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid

Cat. No.: B13555027
M. Wt: 258.11 g/mol
InChI Key: MOFIKHWTCZGJSV-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of propanoic acid, featuring an amino group, a bromine atom, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid typically involves the reaction of 3-bromo-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or Grignard reagents. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized propanoic acids .

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

3-amino-3-(3-bromo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12BrNO2/c1-6-7(3-2-4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)

InChI Key

MOFIKHWTCZGJSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(CC(=O)O)N

Origin of Product

United States

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